

3-Butyl-1H-indene: A Versatile Building Block in Organic Synthesis

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | 3-butyl-1H-indene | |
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Introduction

3-Butyl-1H-indene is a substituted indene derivative that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, comprising a bicyclic aromatic hydrocarbon with a reactive double bond and an alkyl substituent, make it a valuable precursor for the synthesis of a diverse range of organic molecules. This document provides detailed application notes and protocols for the utilization of **3-butyl-1H-indene** in various synthetic transformations, catering to researchers, scientists, and professionals in drug development.

Application in the Synthesis of Substituted Indene Derivatives

One of the key applications of indene derivatives is in the preparation of functionalized carbocyclic and heterocyclic scaffolds. While specific protocols starting directly from **3-butyl-1H-indene** are not extensively documented in publicly available literature, the reactivity of the indene core suggests its utility in various transformations analogous to those of other substituted indenes. For instance, the synthesis of tert-butyl 1H-indene-3-carboxylate highlights a potential pathway for the functionalization of the indene ring system.

Synthesis of tert-Butyl 1H-indene-3-carboxylate

This protocol describes a general method for the synthesis of an indene-3-carboxylate derivative, which can be adapted for substrates like **3-butyl-1H-indene**. The reaction involves



a visible-light-promoted Wolff rearrangement of a 1-diazonaphthalen-2(1H)-one to generate a ketene intermediate, which is then trapped by an alcohol.[1]

Experimental Protocol:

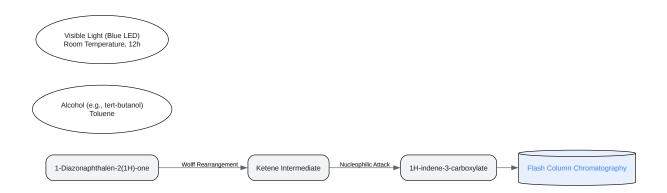
An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), tert-butanol (20 equiv), and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to give the desired product.[1]

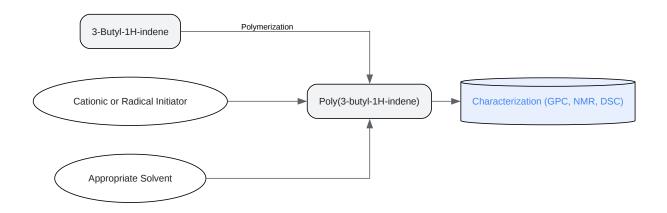
Quantitative Data:

| Product Yield | Spectroscopic Data |
|--|---|
| tert-Butyl 1H-indene-3- carboxylate 44% | ¹ H NMR (300 MHz, CDCl ₃): δ 7.94 (d, J = 7.6 Hz, 1H), 7.39 (d, J = 7.4 Hz, 1H), 7.33 – 7.25 (m, 2H), 7.20 – 7.15 (m, 1H), 3.42 (d, J = 1.8 Hz, 2H), 1.55 (s, 9H).[1] ¹³ C NMR (75 MHz, CDCl ₃): δ 163.6, 143.8, 143.6, 141.0, 137.9, 126.6, 125.4, 123.8, 122.5, 81.0, 38.1, 28.3. |

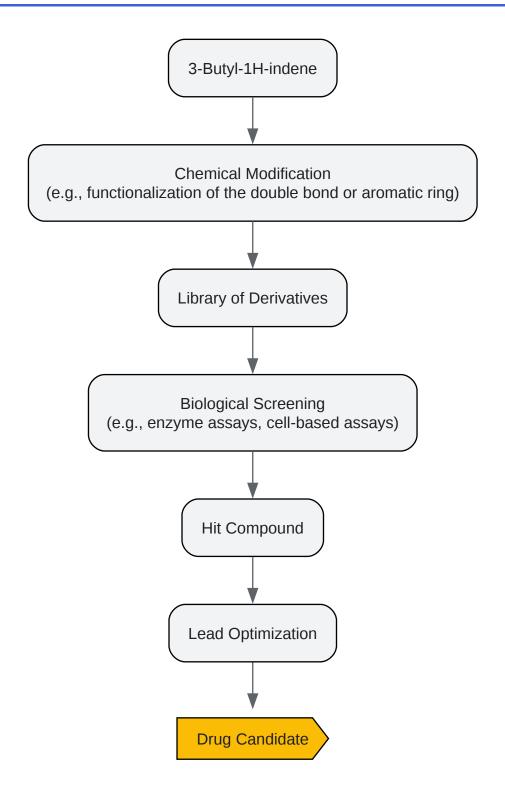
Logical Workflow for the Synthesis of Indene Carboxylates:











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References

- 1. rsc.org [rsc.org]
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